7-Deacetylkhivorin
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Overview
Description
7-Deacetylkhivorin is a limonoid, a class of highly oxygenated modified triterpenoids, derived from the bark and seed extract of Khaya grandifoliola . Limonoids are known for their structural diversity and broad range of bioactivities, including cytotoxicity against tumor cell lines . Khaya ivorensis, a popular traditional African medicinal plant, is a significant source of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Deacetylkhivorin is typically isolated from the bark and seed extract of Khaya grandifoliola . The extraction process involves the use of ethanol to obtain the crude extract, which is then subjected to extensive column chromatography to isolate the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the Khaya species .
Chemical Reactions Analysis
Types of Reactions: 7-Deacetylkhivorin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Deacetylkhivorin involves its interaction with various molecular targets and pathways. It has been shown to inhibit the growth of tumor cells by inducing apoptosis and disrupting cell proliferation . Additionally, its antimalarial activity is attributed to its ability to inhibit the dihydrofolate reductase enzyme in Plasmodium falciparum .
Comparison with Similar Compounds
- 1-Deacetylkhivorin
- 3-Deacetylkhivorin
- 3-Deacetyl-7-oxokhivorin
- 14,15-Didehydroruageanin A
- 3-O-methylbutyrylseneganolide A
Comparison: 7-Deacetylkhivorin is unique due to its specific structural features and bioactivities. Compared to other similar compounds, it has shown distinct cytotoxicity profiles and antimalarial properties . Its structural uniqueness lies in the absence of an acetyl group at the seventh position, which differentiates it from other deacetylated khivorins .
Properties
Molecular Formula |
C30H40O9 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
[(1S,2R,4S,7S,8S,12S,13S,15R,19R)-13-acetyloxy-7-(furan-3-yl)-19-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-15-yl] acetate |
InChI |
InChI=1S/C30H40O9/c1-15(31)36-21-13-22(37-16(2)32)28(6)18-8-10-27(5)23(17-9-11-35-14-17)38-25(34)24-30(27,39-24)29(18,7)20(33)12-19(28)26(21,3)4/h9,11,14,18-24,33H,8,10,12-13H2,1-7H3/t18?,19?,20-,21-,22+,23+,24-,27+,28-,29+,30-/m1/s1 |
InChI Key |
MRMHZWKIOFZZID-WNXWNNQMSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H](C(C2[C@]1(C3CC[C@]4([C@@H](OC(=O)[C@@H]5[C@@]4([C@@]3([C@@H](C2)O)C)O5)C6=COC=C6)C)C)(C)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CC(C2(C3CCC4(C(OC(=O)C5C4(C3(C(CC2C1(C)C)O)C)O5)C6=COC=C6)C)C)OC(=O)C |
Origin of Product |
United States |
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